7,7'-Oxydithieno[3,2-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H8N2OS2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
7-thieno[3,2-b]pyridin-7-yloxythieno[3,2-b]pyridine |
InChI |
InChI=1S/C14H8N2OS2/c1-5-15-9-3-7-18-13(9)11(1)17-12-2-6-16-10-4-8-19-14(10)12/h1-8H |
InChI Key |
VAEXUWPBXXIPNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=CSC2=C1OC3=C4C(=NC=C3)C=CS4 |
Origin of Product |
United States |
Synthetic Methodologies for 7,7 Oxydithieno 3,2 B Pyridine and Its Precursors
Retrosynthetic Analysis of the 7,7'-Oxydithieno[3,2-b]pyridine Core
A retrosynthetic analysis of the target molecule, this compound, provides a logical roadmap for its synthesis by systematically deconstructing the molecule into simpler, more readily available starting materials.
Disconnection Strategies for the Di-thienopyridyl Ether Linkage
The most logical primary disconnection point is the central carbon-oxygen-carbon bond of the diaryl ether. This bond can be formed through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This disconnection leads to two key precursor molecules: a nucleophilic 7-hydroxythieno[3,2-b]pyridine and an electrophilic 7-halothieno[3,2-b]pyridine, or two molecules of a 7-halothieno[3,2-b]pyridine for a self-condensation reaction.
Identification of Key Thieno[3,2-b]pyridine (B153574) Intermediates
The retrosynthetic analysis identifies 7-hydroxythieno[3,2-b]pyridine and 7-halothieno[3,2-b]pyridines (such as 7-chlorothieno[3,2-b]pyridine) as the pivotal intermediates. tandfonline.combldpharm.comsigmaaldrich.comchemicalbook.compragmetis.comtcichemicals.comtcichemicals.comsigmaaldrich.com The synthesis of these precursors is a critical prerequisite for the successful construction of the final target molecule. The thieno[3,2-b]pyridine scaffold itself can be disconnected further, suggesting a cyclization strategy from an appropriately substituted pyridine (B92270) derivative.
Proposed Synthetic Routes to 7-Hydroxythieno[3,2-b]pyridine (Precursor)
The synthesis of the 7-hydroxythieno[3,2-b]pyridine precursor can be approached through two main strategies: building the heterocyclic system with the hydroxyl group already in place or introducing it at a later stage.
Cyclization Reactions for Thieno[3,2-b]pyridine Annulation
The construction of the thieno[3,2-b]pyridine core can be achieved through several established cyclization methods, starting from functionalized pyridine precursors.
Gewald Reaction: The Gewald reaction, a well-known method for synthesizing 2-aminothiophenes, can be adapted to form the thieno[3,2-b]pyridine skeleton. nih.gov This would typically involve the reaction of a 3-cyanopyridine-4-thione with an α-haloester, followed by intramolecular cyclization.
Fiesselmann Thiophene (B33073) Synthesis: The Fiesselmann synthesis offers another versatile route. This approach involves the condensation of a β-ketoester with a thioglycolic acid derivative in the presence of a base. By starting with a suitably substituted pyridine derivative, the thieno[3,2-b]pyridine ring system can be constructed. For instance, a 3-aminopyridine (B143674) derivative could be a potential starting point for building the fused thiophene ring.
Intramolecular Cyclization: Another strategy involves the intramolecular cyclization of a substituted pyridine. For example, a 3-cyanopyridine (B1664610) bearing a methylthio group at the 4-position, which can be further functionalized, can undergo intramolecular Thorpe-Ziegler cyclization to yield the thieno[2,3-b]pyridine (B153569) isomer. tandfonline.comscielo.br A similar strategy could be envisioned for the [3,2-b] isomer by starting with the appropriate regioisomer of the pyridine precursor.
A summary of potential starting materials for these cyclization strategies is presented below:
| Cyclization Method | Starting Pyridine Precursor | Key Reagents |
| Gewald Reaction | 3-Cyano-4-thiopyridone | α-Haloester, Base |
| Fiesselmann Synthesis | 4-Chloro-3-nitropyridine derivative | Thiol-containing reactant, Base |
| Intramolecular Cyclization | 3-Cyano-4-(carboxymethylthio)pyridine | Base (e.g., Sodium ethoxide) |
Strategies for Regioselective Hydroxylation at the 7-Position
Introducing a hydroxyl group specifically at the 7-position of the thieno[3,2-b]pyridine core is a crucial step. This can be achieved either by direct hydroxylation or, more commonly, through the substitution of a leaving group at that position.
Nucleophilic Aromatic Substitution (SNAr): A highly plausible route involves the nucleophilic aromatic substitution of a 7-halothieno[3,2-b]pyridine, such as 7-chlorothieno[3,2-b]pyridine. tandfonline.com The electron-withdrawing nature of the pyridine nitrogen and the fused thiophene ring can activate the 7-position towards nucleophilic attack. Reaction with a strong hydroxide (B78521) source, such as sodium hydroxide or potassium hydroxide, at elevated temperatures would be required to displace the chloride and install the hydroxyl group. Alternatively, reaction with an alkoxide, followed by dealkylation, could also yield the desired 7-hydroxy product.
From an Amino Group: Another potential, albeit more complex, route could involve the diazotization of a 7-aminothieno[3,2-b]pyridine followed by hydrolysis of the resulting diazonium salt. This method is a standard procedure for introducing a hydroxyl group onto an aromatic ring.
Formation of the this compound Linkage
With the key precursor, 7-hydroxythieno[3,2-b]pyridine, in hand, the final and critical step is the formation of the diaryl ether linkage. Two primary catalytic methods are proposed for this transformation.
Ullmann Condensation: The Ullmann condensation is a classical method for forming diaryl ethers, typically involving the copper-catalyzed reaction of an aryl halide with a phenol. In this context, the reaction would involve the coupling of 7-hydroxythieno[3,2-b]pyridine with 7-halothieno[3,2-b]pyridine in the presence of a copper catalyst and a base at high temperatures. A self-condensation of 7-halothieno[3,2-b]pyridine in the presence of a copper catalyst and a source of oxide ions could also be explored.
Buchwald-Hartwig Etherification: A more modern and often milder alternative is the palladium-catalyzed Buchwald-Hartwig etherification. This cross-coupling reaction would also involve the coupling of 7-hydroxythieno[3,2-b]pyridine with 7-halothieno[3,2-b]pyridine. This method typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. The reaction conditions for Buchwald-Hartwig couplings are generally milder than those required for the Ullmann condensation.
A comparison of these two methods is provided in the table below:
| Feature | Ullmann Condensation | Buchwald-Hartwig Etherification |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Ligands | Often not required, but can be beneficial | Bulky electron-rich phosphines |
| Base | Strong inorganic bases (e.g., K2CO3, Cs2CO3) | Often strong, non-nucleophilic bases (e.g., NaOtBu) |
| Temperature | Typically high (150-250 °C) | Generally lower (rt to 120 °C) |
| Substrate Scope | Can be limited, especially with electron-rich halides | Generally broader, more functional group tolerant |
The successful execution of these proposed synthetic steps would provide a viable pathway to the novel compound this compound, opening avenues for the investigation of its properties and potential applications.
Computational and Theoretical Investigations of 7,7 Oxydithieno 3,2 B Pyridine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic structure and properties of molecules.
Density Functional Theory (DFT) Studies on Molecular Geometry and Conformation
DFT calculations are a cornerstone of modern computational chemistry for predicting the three-dimensional arrangement of atoms in a molecule. libretexts.org For 7,7'-Oxydithieno[3,2-b]pyridine, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be used to determine its optimized molecular geometry. These calculations would provide key structural parameters.
A hypothetical data table for the optimized geometry of this compound, which would be generated from DFT calculations, is presented below to illustrate the expected outputs.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: These are representative values and not based on actual calculations for this specific molecule.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C-O | 1.37 |
| C-S | 1.75 | |
| C-N | 1.34 | |
| C-C (thiophene) | 1.39 - 1.43 | |
| C-C (pyridine) | 1.38 - 1.40 | |
| **Bond Angles (°) ** | C-O-C | 118.5 |
| C-S-C | 92.1 | |
| C-N-C | 117.0 | |
| Dihedral Angles (°) | C-S-C-C | 179.5 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic behavior. researchgate.netscirp.org The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
DFT calculations would provide the energies of these orbitals and allow for the visualization of their spatial distribution. For a molecule like this compound, the HOMO is expected to be localized on the electron-rich thieno[3,2-b]pyridine (B153574) units, while the LUMO distribution would depend on the specific electronic structure.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These are representative values and not based on actual calculations for this specific molecule.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.80 |
| LUMO Energy | -1.95 |
| HOMO-LUMO Energy Gap | 3.85 |
A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic transitions.
Prediction of Electronic Transitions and Absorption Spectra
Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. researchgate.net By calculating the energies of the lowest excited states, it is possible to simulate the UV-Vis absorption spectrum. This provides insights into the electronic transitions occurring upon photoexcitation. For this compound, the main absorption bands would likely correspond to π-π* transitions within the aromatic system. The calculated spectrum could then be compared with experimental data to validate the computational model.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions. aps.org
Advanced Material Science Applications of 7,7 Oxydithieno 3,2 B Pyridine Derivatives
Application in Organic Electronic Devices
Derivatives of the dithieno[3,2-b:2',3'-d]pyridine (DTP) scaffold are emerging as promising materials for organic electronic devices. Their rigid, planar structure and electron-donating nature make them ideal candidates for constructing semiconducting polymers. These polymers are particularly relevant for applications in organic photovoltaics (OPVs), where they can function as the primary light-absorbing and hole-transporting material. The nitrogen atom in the pyridine (B92270) ring allows for fine-tuning of the material's energy levels, which is crucial for optimizing device performance.
The synthesis of high-performance conjugated polymers relies on the strategic design of the polymer backbone, which is achieved through modern cross-coupling reactions. The DTP core serves as a versatile building block that can be chemically modified and copolymerized with various units to tailor the final properties of the material.
To be used in polymerization, the DTP core monomer must first be functionalized with reactive groups suitable for cross-coupling reactions. This typically involves introducing halogens (like bromine) or organometallic moieties (like stannanes or boronic esters) onto the DTP framework.
Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organotin compound with an organohalide. wikipedia.org For DTP-based polymers, a common strategy is to synthesize a distannylated DTP monomer, for example, by treating a dibromo-DTP precursor with n-butyllithium followed by quenching with trimethyltin (B158744) chloride. rsc.org This activated monomer can then be polymerized with a halogenated acceptor comonomer. The mechanism of the Stille reaction involves oxidative addition of the halide to the palladium catalyst, followed by transmetalation with the organotin reagent and reductive elimination to form the new carbon-carbon bond. wikipedia.org This method was used to create copolymers based on dithienosilole (a related fused thiophene (B33073) system) and pyridalthiadiazole, highlighting its utility for building complex polymer backbones. researchgate.net
Suzuki Coupling: The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organohalide. nih.govresearchgate.net This method is widely used for synthesizing donor-acceptor copolymers. nih.gov For instance, a dibrominated DTP derivative can be copolymerized with a comonomer bearing two boronic ester groups. beilstein-journals.org The synthesis of the necessary boronic ester-functionalized monomers can be achieved by reacting the corresponding dibrominated compound with an excess of a diboron (B99234) reagent in the presence of a palladium catalyst. beilstein-journals.org The Suzuki coupling is known for its tolerance to a wide range of functional groups and its use of generally less toxic boron reagents compared to the tin reagents in Stille coupling. claremont.eduresearchgate.net
Sonogashira Coupling: This coupling reaction forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This method is particularly useful for introducing alkyne units into the polymer backbone, which can influence the material's solubility, morphology, and electronic properties. For example, a dihalogenated DTP monomer can be reacted with a diethynyl-functionalized comonomer to yield a DTP-containing polymer. beilstein-journals.orgnih.gov The reaction is typically carried out under mild conditions and has been used to synthesize a variety of complex, π-conjugated systems, including poly(phenyleneethynylene)s. beilstein-journals.orglibretexts.org
The table below summarizes the key features of these polymerization methods.
Table 1: Comparison of Polymerization Coupling Reactions| Coupling Reaction | Organometallic Reagent | Halide/Leaving Group | Catalyst System | Key Advantages |
|---|---|---|---|---|
| Stille | Organostannane (R-SnR'₃) | I, Br, Cl, OTf | Pd(0) complex (e.g., Pd(PPh₃)₄) | Tolerant to many functional groups; stable reagents. wikipedia.org |
| Suzuki | Boronic Acid/Ester (R-B(OR')₂) | I, Br, Cl, OTf | Pd(0) complex + Base (e.g., Na₂CO₃) | Boron reagents are low in toxicity; stable intermediates. nih.govresearchgate.net |
| Sonogashira | Terminal Alkyne (R-C≡C-H) | I, Br, Cl, OTf | Pd(0) complex + Cu(I) salt + Base | Forms C(sp)-C(sp²) bonds; mild reaction conditions. wikipedia.org |
The architecture of the polymer backbone is a critical determinant of its electronic and physical properties. For organic electronics, a donor-acceptor (D-A) alternating copolymer structure is the most common design. nih.gov In this architecture, an electron-donating monomer unit is alternated with an electron-accepting unit. The DTP unit, being electron-rich, serves as the donor.
By pairing DTP with various electron-accepting units, such as benzothiadiazole (BT), pyridalthiadiazole (PT), or indacenodithiophene (IDT), researchers can create a family of polymers with tailored properties. researchgate.netnih.govresearchgate.net This D-A structure leads to an intramolecular charge transfer (ICT) interaction from the donor to the acceptor unit upon photoexcitation, which lowers the polymer's bandgap and shifts its absorption spectrum to longer wavelengths, allowing it to harvest more of the solar spectrum. nih.gov
Regioregularity refers to the orientational order of monomer units along the polymer chain when an asymmetric monomer is used. While the DTP core can be symmetric, its derivatives or the comonomers used can be asymmetric. In such cases, the coupling can result in different regiochemical arrangements, such as head-to-tail (HT) or head-to-head (HH) linkages. The level of regioregularity significantly impacts how the polymer chains pack in the solid state. kyoto-u.ac.jp Highly regioregular polymers tend to form more ordered, crystalline domains, which can facilitate better charge transport. In contrast, regiorandom polymers often have more amorphous structures. kyoto-u.ac.jp Controlling the regioregularity through synthetic methods is therefore a key strategy for optimizing material performance. kyoto-u.ac.jp
DTP-based copolymers are actively being explored as the electron donor material in the active layer of organic photovoltaic (OPV) devices. Their strong absorption in the visible spectrum and appropriate energy levels make them well-suited for this role.
The most successful OPV device architecture is the bulk heterojunction (BHJ). researchgate.net In a BHJ solar cell, the DTP-based donor polymer is blended with an electron-accepting material, typically a fullerene derivative like researchgate.netresearchgate.net-phenyl-C71-butyric acid methyl ester (PC₇₁BM) or a non-fullerene acceptor (NFA). researchgate.netresearchgate.net This blend is cast from solution to form a thin film where the donor and acceptor materials create a nanoscale interpenetrating network.
This intimate mixing provides a large interfacial area between the donor and acceptor domains, which is essential for efficient charge separation. Two new polymers, PDTPO-IDT and PDTPO-IDTT, were synthesized by copolymerizing a DTP derivative (DTPO) with indacenodithiophene (IDT) and indacenodithieno[3,2-b]thiophene (IDTT), respectively. researchgate.net These D-A polymers were designed to have wide bandgaps and low-lying highest occupied molecular orbital (HOMO) energy levels, which is a strategy to achieve high open-circuit voltages (Voc) in solar cells. researchgate.net When blended with PC₇₁BM, the polymer based on PDTPO-IDT achieved a power conversion efficiency (PCE) of 7.33% with a very high Voc of 0.97 V and a high fill factor (FF) of 71.5%. researchgate.net This demonstrates the effectiveness of using DTP-based donors in BHJ devices.
The operation of an OPV device involves several key steps:
Light Absorption: Photons from sunlight are absorbed by the DTP-based donor polymer, creating an exciton (B1674681) (a bound electron-hole pair).
Exciton Diffusion: The exciton diffuses through the donor material until it reaches the interface with the acceptor material.
Charge Separation: At the donor-acceptor interface, the energy level offset drives the separation of the exciton. The electron is transferred to the lowest unoccupied molecular orbital (LUMO) of the acceptor, while the hole remains on the HOMO of the donor. researchgate.net
Charge Transport: The separated electrons and holes travel through the acceptor and donor domains, respectively, towards their corresponding electrodes (cathode and anode).
Charge Collection: The charges are collected at the electrodes, generating a photocurrent.
The efficiency of these processes is highly dependent on the material properties and the morphology of the BHJ film. The HOMO and LUMO energy levels of the DTP polymer are critical. The HOMO level influences the Voc, while the alignment of the LUMO levels between the donor and acceptor affects the driving force for charge separation. researchgate.net For instance, the PDTPO-IDT and PDTPO-IDTT polymers were found to have low HOMO energy levels of -5.32 eV and -5.31 eV, respectively, contributing to the high Voc values observed in devices. researchgate.net
Efficient charge transport requires high charge carrier mobility and a favorable film morphology. The DTP-based polymer PDTPO-IDT exhibited a good hole mobility of 1.0 × 10⁻³ cm² V⁻¹ s⁻¹, which is essential for efficient extraction of holes and contributes to a high fill factor. researchgate.net The morphology of the polymer:acceptor blend, which can be optimized by using solvent additives like 1,8-diiodooctane (B1585395) (DIO), plays a crucial role in ensuring continuous pathways for charges to travel to the electrodes and minimizing charge recombination. researchgate.netpolyu.edu.hk
The performance metrics for solar cells based on DTP copolymers are summarized in the table below.
Table 2: Photovoltaic Performance of DTP-Based Copolymers in BHJ Solar Cells
| Polymer Donor | Acceptor | Additive | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
|---|---|---|---|---|---|---|
| PDTPO-IDT | PC₇₁BM | None | 0.98 | 8.87 | 68.3 | 5.94 |
| PDTPO-IDT | PC₇₁BM | 3% DIO | 0.97 | 10.55 | 71.5 | 7.33 |
| PDTPO-IDTT | PC₇₁BM | None | 0.95 | 7.91 | 63.8 | 4.80 |
| PDTPO-IDTT | PC₇₁BM | 3% DIO | 0.94 | 8.90 | 66.8 | 5.58 |
Data sourced from Chemical Science, 2016, 7, 6167-6175. researchgate.net
Utility in Organic Light-Emitting Electrochemical Cells (LECs) and Organic Light-Emitting Diodes (OLEDs)
There is no published research on the application of 7,7'-Oxydithieno[3,2-b]pyridine in either LECs or OLEDs. The potential utility of this specific compound as an emitter or host material remains unexplored.
Emitter Design for Tuned Emission Wavelengths (e.g., Near-Infrared Emission)
No studies have been found that investigate the design of emitters based on this compound for the purpose of tuning emission wavelengths. Research on other heterocyclic systems demonstrates that modification of the molecular structure can shift emission, with some iridium and osmium complexes based on different ligands showing promise for near-infrared (NIR) emission. nih.govresearchgate.netsci-hub.se However, these findings are not directly applicable to the subject compound.
Host-Guest Systems for Emission Efficiency Enhancement
The concept of using host-guest systems is a common strategy to improve the efficiency of OLEDs by dispersing an emissive dopant (guest) in a host material. This can prevent aggregation-caused quenching and facilitate energy transfer. While various bipolar host materials have been developed for phosphorescent OLEDs, there is no information on the use of this compound in such systems. whiterose.ac.ukresearchgate.net
Development of Organic Field-Effect Transistors (OFETs)
The development and characterization of OFETs based on this compound have not been reported in the scientific literature.
Semiconductor Characteristics and Charge Carrier Mobilities
No data is available on the semiconductor characteristics, such as charge carrier mobility, for this compound. For context, other organic semiconductors have been studied extensively, with mobilities varying widely depending on the molecular structure and processing conditions. nih.govaps.org For example, polymers based on indacenodithiophene and thiadiazolo[3,4-c]pyridine have shown hole mobilities in the range of 0.045 to 0.066 cm²/Vs. researchgate.net
Thin Film Morphology and Device Performance Correlations
The relationship between the thin-film morphology of an organic semiconductor and the performance of an OFET device is a critical area of research. However, without any fabricated devices or morphological studies of this compound, no correlations can be drawn. The performance of OFETs is known to be highly dependent on the molecular packing and crystallinity within the thin film. sigmaaldrich.com
Exploration in Chemical Sensing Platforms
There is no information available regarding the exploration or application of this compound in the development of chemical sensing platforms.
Chemoresponsive Behavior in the Presence of Analytes
The thieno[3,2-b]pyridine (B153574) framework, a heterocyclic compound containing a thiophene ring fused to a pyridine ring, is an attractive scaffold for the development of chemoresponsive materials. hmdb.ca The inherent electronic properties, including electron-rich and electron-deficient regions, make this core structure sensitive to its chemical environment. The introduction of an oxygen bridge between two thieno[3,2-b]pyridine units, as in this compound, is expected to further modulate these electronic characteristics, potentially enhancing its ability to interact with various analytes.
While direct studies on the chemoresponsive behavior of this compound are not extensively documented, research on related thienopyridine derivatives provides a strong basis for their potential in this area. The core principle of chemoresponse lies in the interaction between the thienopyridine derivative and a target analyte, which leads to a measurable change in the material's properties. These interactions can be driven by several mechanisms:
Changes in Electronic Properties: The binding of an analyte can alter the electron distribution within the π-conjugated system of the thieno[3,2-b]pyridine core. This can lead to changes in its absorption and emission of light (colorimetric or fluorometric response) or its electrical conductivity.
Conformational Changes: In some cases, interaction with an analyte can induce a change in the three-dimensional structure of the thienopyridine derivative, which in turn affects its bulk properties.
Research on thieno[3,2-b]thiophene-based BODIPY dimers has shown that these molecules exhibit interesting photophysical properties, such as high molar extinction coefficients and large Stokes shifts, which are desirable for optical sensing applications. rsc.org The fusion of heteroaryl moieties like thieno[3,2-b]thiophene (B52689) can effectively tune the electronic and optical properties of the resulting material. rsc.org This suggests that derivatives of this compound could be engineered to exhibit specific chemoresponsive behaviors.
The following table summarizes the types of interactions and potential analytes for thieno[3,2-b]pyridine derivatives, extrapolated from the behavior of related compounds.
| Interaction Type | Potential Analytes | Anticipated Response |
| Metal Ion Coordination | Heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cu²⁺) | Change in fluorescence or color |
| Protonation/Deprotonation | Acids, Bases, pH changes | Shift in absorption/emission spectra |
| Hydrogen Bonding | Anions (e.g., F⁻, AcO⁻), Biomolecules | Alteration of electrochemical potential |
| π-π Stacking | Aromatic compounds, Explosives | Quenching of fluorescence |
Design of Optical or Electrochemical Sensors
The chemoresponsive properties of thieno[3,2-b]pyridine derivatives make them promising candidates for the development of both optical and electrochemical sensors. The design of such sensors involves integrating the chemoresponsive material with a transducer that can convert the chemical interaction into a measurable signal.
Optical Sensors:
Optical sensors based on this compound derivatives would likely rely on changes in their photophysical properties upon analyte binding. This could manifest as:
Colorimetric Sensing: A change in the color of the material that is visible to the naked eye. This is often achieved by designing molecules where analyte binding significantly alters the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thus changing the wavelength of absorbed light.
Fluorometric Sensing: A change in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. Fluorometric sensors can be highly sensitive. The design of such sensors would involve incorporating fluorogenic or fluorophoric units into the this compound structure.
The design principles for optical sensors would involve the strategic placement of functional groups on the thieno[3,2-b]pyridine core to create specific binding sites for target analytes. For instance, the introduction of crown ether moieties could lead to selectivity for specific metal ions.
Electrochemical Sensors:
Electrochemical sensors measure changes in the electrical properties of the material. For this compound derivatives, these sensors could be fabricated by immobilizing the compound onto an electrode surface. The interaction with an analyte would then lead to a change in:
Current (Amperometric Sensing): The binding of an analyte can facilitate or hinder electron transfer processes at the electrode surface, resulting in a change in the measured current.
Potential (Potentiometric Sensing): The accumulation of charged analytes at the electrode surface can alter the potential difference between the working and reference electrodes.
Impedance (Impedimetric Sensing): The binding of an analyte can change the resistance and capacitance of the electrode-electrolyte interface.
The following table outlines the key components and principles in the design of optical and electrochemical sensors based on thieno[3,2-b]pyridine derivatives.
| Sensor Type | Design Principle | Transduction Method | Potential Advantages |
| Optical | Analyte-induced change in absorption or emission. | Colorimetry, Fluorimetry, Spectroscopy. | High sensitivity, potential for naked-eye detection. |
| Electrochemical | Analyte-induced change in electrical properties. | Amperometry, Potentiometry, Impedance Spectroscopy. | Miniaturization, low cost, portability. |
While the direct application of this compound in sensors is an emerging area, the foundational knowledge from related thienopyridine compounds provides a strong roadmap for future research and development in advanced material science. ahajournals.org
Based on a comprehensive search of available scientific literature, there is no specific information published on the chemical compound “this compound” . The requested article, structured with the provided detailed outline, cannot be generated as there is no research data concerning its synthesis, derivatization, or investigation as a modulator for kinase inhibition or as an agent in anticancer research.
Research is available for the related monomer scaffold, thieno[3,2-b]pyridine , and its various derivatives. This core structure has been identified as an attractive scaffold for developing selective kinase inhibitors and has been explored for its potential in anticancer research. nih.govresearchgate.netresearchgate.netbohrium.com For instance, derivatives of thieno[3,2-b]pyridine have been designed as inhibitors of c-Met and VEGFR2 tyrosine kinases nih.gov and as negative allosteric modulators of the mGlu₅ receptor. nih.gov Additionally, the related isomer, thieno[2,3-b]pyridine (B153569), has been investigated for its anticancer properties and as a source for PIM-1 kinase inhibitors. tandfonline.comnih.govnih.govrsc.org
However, no literature was found that describes the synthesis or biological evaluation of two thieno[3,2-b]pyridine units linked by an oxygen atom at the 7 and 7' positions to form the specific dimer “this compound”. Therefore, fulfilling the request to generate content solely focused on this compound is not possible.
Potential in Medicinal Chemistry and Biological Probe Development
Development as a Framework for Anticancer Research Agents
Design Considerations for Antiproliferative Activity
The design of thieno[2,3-b]pyridine (B153569) derivatives with enhanced antiproliferative activity has been an area of active investigation. A key consideration in the design of these compounds is the incorporation of features that increase lipophilicity, which is hypothesized to improve interactions within the lipophilic pocket of target enzymes like pi-PLC. nih.gov
One successful strategy has involved the fusion of a cycloalkyl ring at the 5,6-positions of the pyridine (B92270) ring of the thieno[2,3-b]pyridine core. nih.gov This modification is thought to enhance the compound's lipophilicity and, consequently, its inhibitory activity. nih.gov An alternative approach to engaging the lipophilic pocket involves the use of a tethered propyl-aryl group. This group offers greater rotational freedom compared to the fused cycloalkyl rings, which can lead to improved interactions and enhanced antiproliferative effects. nih.gov
Further modifications to the thieno[2,3-b]pyridine scaffold have explored the introduction of various substituents to optimize activity. For instance, the development of 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides has yielded potent inhibitors of herpesvirus DNA polymerases. nih.gov In this series, a critical design element for high potency is the conformational restriction of a 2-aryl-2-hydroxyethylamine sidechain by an adjacent methyl group. nih.gov The strategic placement of halogens in related pyrrolo[3,2-d]pyrimidines has also been shown to significantly enhance antiproliferative potency. nih.gov
Structure-Function Hypothesis in Cellular Pathways
The antiproliferative effects of thieno[2,3-b]pyridine derivatives are linked to their ability to modulate key cellular pathways involved in cancer progression. The primary hypothesized mechanism involves the inhibition of phosphoinositide-specific phospholipase C (pi-PLC), an enzyme implicated in signal transduction pathways that regulate cell growth and proliferation. nih.gov
Beyond pi-PLC, evidence suggests that these compounds impact other cellular processes. For example, S-19 has been shown to lower the fraction of cancer stem cells (CSCs) in breast cancer cell lines. nih.gov This effect is associated with a metabolic shift from lipid to glucose metabolism, highlighting an influence on the metabolic reprogramming that is a hallmark of cancer. nih.gov Specifically, treatment with a related thieno[2,3-b]pyridine compound led to significant changes in glycolysis/gluconeogenesis, pyruvate (B1213749) metabolism, and inositol (B14025) metabolism. nih.gov
Furthermore, these compounds can induce apoptosis, or programmed cell death, in cancer cells. Studies on related heterocyclic systems, such as pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, have demonstrated that these molecules can arrest the cell cycle and trigger apoptosis by increasing the levels of executioner caspases like caspase-3. nih.gov The ability of these compounds to target multiple pathways, including signaling, metabolism, and apoptosis, underscores their potential as multifaceted anticancer agents.
Future Research Directions and Outlook
Exploration of Asymmetric 7,7'-Oxydithieno[3,2-b]pyridine Derivatives
The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as the enantiomers of a compound can exhibit markedly different biological activities. The development of asymmetric routes to produce enantiomerically enriched 3-substituted piperidines, which are prevalent in many pharmaceuticals, highlights the need for such methods. snnu.edu.cn A promising future direction is the exploration of asymmetric synthesis for this compound derivatives. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the molecule. For instance, researchers have successfully used a Rh-catalyzed asymmetric reductive Heck reaction to create 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cn Similar strategies could be adapted for the synthesis of chiral this compound derivatives. The creation of these asymmetric derivatives could lead to the discovery of compounds with enhanced potency and selectivity for various biological targets.
Advanced Spectroscopic Characterization for Mechanistic Insights
A deeper understanding of the structure-activity relationships of this compound derivatives requires advanced spectroscopic characterization. Techniques such as X-ray crystallography can provide detailed three-dimensional structural information, which is crucial for understanding how these molecules interact with biological targets. nih.gov Furthermore, advanced spectroscopic methods can offer insights into the reaction mechanisms involved in the synthesis of these compounds. For example, in the study of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, molecular docking studies were used to understand the binding modes of the compounds in the active site of enzymes. nih.gov Similar computational and spectroscopic approaches can be applied to this compound derivatives to elucidate their mechanisms of action and guide the design of more effective compounds.
Development of Sustainable Synthetic Methodologies
The chemical industry is increasingly focusing on the development of green and sustainable synthetic protocols to minimize environmental impact. nih.gov Traditional methods for synthesizing heterocyclic compounds often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents. nih.gov Future research should prioritize the development of eco-friendly methods for the synthesis of this compound and its analogs.
Several innovative and environmentally benign approaches are being explored for the synthesis of heterocyclic compounds:
Microwave-assisted synthesis: This technique can lead to faster reaction times, higher yields, and improved product purity. ijpsjournal.com
Solvent-free reactions: Conducting reactions without a solvent or using green solvents reduces waste and environmental pollution. ijpsjournal.comrasayanjournal.co.in
Ball milling: This mechanochemical approach offers a solvent-free and energy-efficient way to conduct organic transformations. acs.org
Biocatalysis: The use of enzymes as catalysts provides a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.gov
The application of these green chemistry principles to the synthesis of this compound would not only reduce the environmental footprint but also potentially lead to more efficient and cost-effective production methods. ijpsjournal.com
Multidisciplinary Research Collaborations for Enhanced Applications
The full potential of this compound and its derivatives can be realized through multidisciplinary research collaborations. The thieno[2,3-b]pyridine (B153569) scaffold, a close structural relative, has already shown promise in a variety of therapeutic areas, including cancer and infectious diseases. nih.govekb.egresearchgate.net By bringing together experts from organic chemistry, medicinal chemistry, pharmacology, and computational modeling, a comprehensive understanding of the therapeutic potential of these compounds can be achieved.
Such collaborations can facilitate:
The design and synthesis of novel derivatives with improved pharmacological properties.
The evaluation of these compounds against a wide range of biological targets.
The investigation of their mechanisms of action at the molecular level.
The development of these compounds into potential drug candidates.
For example, collaborations could lead to the exploration of these compounds as anticancer agents, kinase inhibitors, or anti-inflammatory agents, leveraging the known biological activities of similar heterocyclic systems. nih.govnih.govnih.gov
Q & A
Q. What are the common synthetic routes for preparing 7,7'-Oxydithieno[3,2-b]pyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound likely involves coupling two thieno[3,2-b]pyridine units via an oxygen bridge. Analogous methods for related compounds suggest:
- Ullmann Coupling : A copper-catalyzed reaction between halogenated thieno[3,2-b]pyridine derivatives (e.g., 7-bromo or 7-chloro analogs) and a diol or phenolic intermediate. Optimized conditions (e.g., CuI, 1,10-phenanthroline, DMF, 110°C) can achieve yields >70% for similar aryl ethers .
- Nucleophilic Aromatic Substitution : Using a hydroxylated thieno[3,2-b]pyridine precursor activated by electron-withdrawing groups (e.g., nitro or carbonyl). Reaction with a halogenated partner in polar aprotic solvents (DMSO, DMF) at elevated temperatures .
Key Considerations : Solvent polarity, catalyst loading, and temperature critically affect regioselectivity and yield. For example, reports 82% yield for nucleophilic displacement in ethyl cyanoacetate reactions .
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming regiochemistry. For example, used X-ray to validate the structure of a related pyrrolo[2,3-b]pyridine derivative .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 322.03 for C₁₄H₈N₂O₂S₂) .
Advanced Research Questions
Q. What challenges arise in achieving regioselective synthesis of this compound, and how can computational chemistry optimize pathways?
Methodological Answer:
- Challenges : Competing coupling at alternative positions (e.g., 5- or 6-positions) due to similar electronic environments. Steric hindrance near the 7-position may limit reactivity .
- Computational Solutions :
- DFT Calculations : Predict reaction intermediates and transition states. For example, used nitration positional preferences to guide synthetic routes .
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions favoring nucleophilic attack. Applied in to design di(hetero)arylethers .
Q. How does the oxygen bridge influence the electronic properties and reactivity of this compound compared to non-oxygenated analogs?
Methodological Answer:
- Electronic Effects : The oxygen bridge withdraws electron density via induction, reducing aromaticity and increasing electrophilicity at the pyridine nitrogen. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to thieno[3,2-b]pyridine .
- Reactivity Comparison :
- Halogenated Analogs : 7-Chloro derivatives () undergo nucleophilic displacement at 82% yield, while oxygenated analogs may require stronger bases (e.g., NaH) .
- Biological Interactions : The oxygen bridge may improve hydrogen-bonding capacity, as seen in for nitro/chloro-substituted pyrrolopyridines .
Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?
Methodological Answer:
- Root Causes : Variability in catalyst purity, solvent drying, or competing side reactions (e.g., homocoupling). highlights yield discrepancies between N-oxidation (85%) and carbonitrile formation (90%) due to byproduct formation .
- Adjustments :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
